molecular formula C16H16N2O3 B2392790 N,3,5-trimethyl-N-(4-nitrophenyl)benzamide CAS No. 338757-42-9

N,3,5-trimethyl-N-(4-nitrophenyl)benzamide

Cat. No.: B2392790
CAS No.: 338757-42-9
M. Wt: 284.315
InChI Key: OFAQBOWPLGLGGH-UHFFFAOYSA-N
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Description

N,3,5-trimethyl-N-(4-nitrophenyl)benzamide: is an organic compound with the molecular formula C16H16N2O3 and a molecular weight of 284.31 g/mol . This compound is characterized by the presence of a benzamide core substituted with three methyl groups and a nitrophenyl group. It is primarily used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,3,5-trimethyl-N-(4-nitrophenyl)benzamide typically involves the reaction of 3,5-dimethylbenzoic acid with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar coupling reactions with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,3,5-trimethyl-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl groups on the benzene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Reduction: N,3,5-trimethyl-N-(4-aminophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N,3,5-trimethyl-N-(4-nitrophenyl)benzamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N,3,5-trimethyl-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the benzamide core can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

    N-(4-nitrophenyl)benzamide: Lacks the methyl substitutions on the benzene ring.

    N,3,5-trimethyl-N-(3-nitrophenyl)benzamide: Similar structure but with the nitro group in a different position.

Uniqueness: N,3,5-trimethyl-N-(4-nitrophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized research applications .

Biological Activity

N,3,5-trimethyl-N-(4-nitrophenyl)benzamide (TMNPB) is a chemical compound with diverse applications in biological research, particularly in the fields of enzyme inhibition and pharmacological studies. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

TMNPB features a benzamide core with three methyl groups and a nitrophenyl substituent. This structure contributes to its biological activity by allowing interactions with various molecular targets.

The biological activity of TMNPB is primarily attributed to its ability to interact with specific enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the benzamide moiety can form hydrogen bonds with target proteins. This interaction can lead to inhibition of enzyme activity, making TMNPB a valuable compound in pharmacological research.

Enzyme Inhibition

TMNPB has been utilized in studies focusing on enzyme inhibition. It has shown potential as an inhibitor for various enzymes, including:

  • CYP3A4 : TMNPB exhibited reversible inhibition with an IC50 value of 0.34 μM, alongside time-dependent inhibition, indicating its potential for drug-drug interactions .
  • Protease Inhibition : In studies related to Hepatitis C virus (HCV), TMNPB derivatives were found to inhibit NS5B polymerase effectively, showcasing its antiviral potential .

Antimicrobial and Anti-inflammatory Properties

Research indicates that TMNPB may possess antimicrobial and anti-inflammatory properties. It has been investigated for its potential to reduce inflammation and inhibit microbial growth, although specific IC50 values for these activities are not well-documented in the available literature.

Case Studies

  • Antiviral Activity : A study evaluated TMNPB derivatives against HCV NS5B polymerase, revealing significant inhibitory effects that could lead to the development of new antiviral therapies .
  • Enzyme Interaction Studies : Research demonstrated that TMNPB interacts with CYP450 enzymes, which are crucial for drug metabolism. The compound's ability to inhibit CYP3A4 raises concerns about potential drug interactions when used therapeutically .

Research Findings Summary

The following table summarizes key findings related to the biological activity of TMNPB:

Study Focus Activity IC50 Value Notes
CYP3A4 InhibitionReversible and time-dependent0.34 μMPotential for drug-drug interactions
NS5B PolymeraseAntiviral activityNot specifiedEffective against Hepatitis C virus
General Enzyme ActivityEnzyme inhibition studiesVariesInvestigated for various enzyme targets

Properties

IUPAC Name

N,3,5-trimethyl-N-(4-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-8-12(2)10-13(9-11)16(19)17(3)14-4-6-15(7-5-14)18(20)21/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAQBOWPLGLGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C)C2=CC=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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